molecular formula C11H8BrNO2S B1440958 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1038509-06-6

5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1440958
CAS No.: 1038509-06-6
M. Wt: 298.16 g/mol
InChI Key: AWYYUQSAFYQARO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group, a methyl group, and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, a common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-2-phenylthiazole.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. For instance, methyl iodide can be used to alkylate the thiazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid derivatives with oxidized methyl groups.

    Reduction: Formation of 5-(4-Phenyl)-2-methyl-1,3-thiazole-4-carboxylic acid.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: It may serve as a ligand in catalytic reactions, facilitating various organic transformations.

Biology and Medicine:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, targeting bacterial and fungal infections.

    Anti-inflammatory Agents: Some derivatives may exhibit anti-inflammatory properties, making them candidates for drug development.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    5-(4-Methylphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in 5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s biological activity and interactions.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYUQSAFYQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
5-(4-Bromophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

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